
BGC 945 Trisodium Salt
Vue d'ensemble
Description
BGC 945 Trisodium Salt: is a cyclopenta[g]quinazoline-based thymidylate synthase inhibitor. It is specifically transported into α-folate receptor-overexpressing tumors, making it a promising compound for targeted cancer therapy . The compound has a high affinity for the α-folate receptor, which is overexpressed in many types of epithelial tumors, including ovarian cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of BGC 945 Trisodium Salt involves the development and binding mode assessment of N-[4-[2-propyn-1-yl[(6S)-4,6,7,8-tetrahydro-2-(hydroxymethyl)-4-oxo-3H-cyclopenta[g]quinazolin-6-yl]amino]benzoyl]-l-γ-glutamyl-D-glutamic acid . The specific reaction conditions and steps are detailed in the scientific literature, focusing on the precise control of temperature, pH, and the use of specific catalysts to ensure the correct formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing stringent quality control measures. The compound is typically produced in a controlled environment to maintain its stability and efficacy .
Analyse Des Réactions Chimiques
Types of Reactions: BGC 945 Trisodium Salt primarily undergoes substitution reactions due to its complex structure. It is designed to inhibit thymidylate synthase, a key enzyme in DNA synthesis .
Common Reagents and Conditions: The compound is often used in reactions involving thymidylate synthase inhibitors. Common reagents include folic acid derivatives and other compounds that interact with the α-folate receptor .
Major Products Formed: The major product formed from the reaction of this compound is the inhibition of thymidylate synthase, leading to the disruption of DNA synthesis in tumor cells .
Applications De Recherche Scientifique
Chemistry: In chemistry, BGC 945 Trisodium Salt is used as a model compound to study the inhibition of thymidylate synthase and its effects on DNA synthesis .
Biology: In biological research, the compound is used to investigate the role of the α-folate receptor in cancer cells and to develop targeted therapies for tumors that overexpress this receptor .
Medicine: In medicine, this compound is being explored as a potential treatment for various types of cancer, particularly those that overexpress the α-folate receptor, such as ovarian cancer .
Industry: In the pharmaceutical industry, the compound is used in the development of new cancer therapies and in preclinical studies to evaluate its efficacy and safety .
Mécanisme D'action
BGC 945 Trisodium Salt exerts its effects by specifically targeting the α-folate receptor, which is overexpressed in certain tumors . Once inside the tumor cells, the compound inhibits thymidylate synthase, an enzyme crucial for DNA synthesis . This inhibition leads to the disruption of DNA replication and cell division, ultimately causing cell death in the tumor . The selectivity of this compound for the α-folate receptor ensures that it has minimal effects on normal cells, reducing potential side effects .
Comparaison Avec Des Composés Similaires
Plevitrexed: Another thymidylate synthase inhibitor that targets tumor cells but has a higher affinity for the reduced-folate carrier.
CB300638 (BGC 638): A precursor to BGC 945, also targeting the α-folate receptor but with different pharmacokinetic properties.
Uniqueness: BGC 945 Trisodium Salt is unique due to its high selectivity for the α-folate receptor and its minimal affinity for the reduced-folate carrier . This selectivity allows for targeted therapy with reduced toxicity to normal tissues .
Activité Biologique
BGC 945, also known as Idetrexed, is a novel antifolate drug that acts as a selective inhibitor of thymidylate synthase (TS). Its unique mechanism of action and targeting capabilities make it a significant compound in cancer therapy, particularly for tumors overexpressing the alpha-folate receptor (α-FR). This article delves into the biological activity of BGC 945, supported by research findings, data tables, and case studies.
BGC 945 inhibits TS, an enzyme crucial for DNA synthesis. TS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is essential for DNA replication. The inhibition of TS leads to reduced DNA synthesis and cell proliferation, particularly in rapidly dividing cancer cells.
Targeting Mechanism:
- α-Folate Receptor (α-FR) Targeting: BGC 945 is specifically designed to exploit the α-FR, which is overexpressed in various cancers, including ovarian and lung cancers. This selective targeting allows for enhanced uptake in tumor cells while minimizing systemic toxicity associated with traditional antifolates .
In Vitro Studies
Research has demonstrated that BGC 945 exhibits potent anti-proliferative effects on α-FR-positive tumor cells. The compound's IC50 values indicate its effectiveness:
Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|
KB (Human epidermoid) | 1-10 | α-FR mediated uptake |
IGROV-1 (Ovarian) | 1-10 | α-FR mediated uptake |
Non-α-FR expressing cells | Low μM | Non-specific uptake at higher concentrations |
In studies involving KB and IGROV-1 cells, BGC 945 showed significantly lower IC50 values compared to non-targeted antifolates, indicating its selective action against tumors expressing α-FR .
Pharmacodynamics and Imaging Studies
A study utilizing [^18F]fluorothymidine positron emission tomography ([^18F]FLT-PET) assessed the pharmacodynamics of BGC 945. The results highlighted:
- Increased Thymidine Uptake: Treatment with BGC 945 led to a concentration-dependent increase in [^3H]thymidine uptake in FR-positive cells.
- Tumor Selectivity: Tumor [^18F]FLT accumulation was significantly higher post-treatment with BGC 945 compared to non-targeted antifolates, demonstrating its selective action on tumor tissues over normal tissues .
Case Studies
Case Study: Efficacy in Ovarian Cancer
In a clinical setting, patients with ovarian cancer exhibiting high α-FR expression were treated with BGC 945. The outcomes indicated:
Propriétés
IUPAC Name |
trisodium;(2R)-2-[[(4S)-4-carboxylato-4-[[4-[[(6S)-2-(hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoyl]amino]butanoyl]amino]pentanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33N5O10.3Na/c1-2-13-37(25-10-5-18-14-24-21(15-20(18)25)30(43)36-26(16-38)33-24)19-6-3-17(4-7-19)29(42)35-23(32(46)47)8-11-27(39)34-22(31(44)45)9-12-28(40)41;;;/h1,3-4,6-7,14-15,22-23,25,38H,5,8-13,16H2,(H,34,39)(H,35,42)(H,40,41)(H,44,45)(H,46,47)(H,33,36,43);;;/q;3*+1/p-3/t22-,23+,25+;;;/m1.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUBAMVCKZFETQ-GVNLSHJKSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(C1CCC2=CC3=C(C=C12)C(=O)NC(=N3)CO)C4=CC=C(C=C4)C(=O)NC(CCC(=O)NC(CCC(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN([C@H]1CCC2=CC3=C(C=C12)C(=O)NC(=N3)CO)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)N[C@H](CCC(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30N5Na3O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
713.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1097638-00-0 | |
Record name | Idetrexed trisodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1097638000 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IDETREXED TRISODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7OLN2U0MXI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.